molecular formula C18H31N B094358 4-Dodecylaniline CAS No. 104-42-7

4-Dodecylaniline

Cat. No. B094358
CAS RN: 104-42-7
M. Wt: 261.4 g/mol
InChI Key: KLPPPIIIEMUEGP-UHFFFAOYSA-N
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Description

4-Dodecylaniline is a chemical compound that is structurally related to aniline, with a dodecyl group attached to the fourth position of the benzene ring. While the specific compound 4-dodecylaniline is not directly studied in the provided papers, there are related compounds and structural analogs that offer insights into its potential properties and behaviors. For instance, 4-propylaniline has been studied for its van der Waals structures when complexed with argon atoms , and a benzothiazole derivative with a dodecyl chain has been synthesized, exhibiting liquid crystalline properties .

Synthesis Analysis

The synthesis of compounds related to 4-dodecylaniline involves various methods. For example, the synthesis of a benzothiazole derivative with a dodecyl chain was achieved by a condensation reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 4-dodecylaniline by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-dodecylaniline is characterized by the presence of an alkyl chain which can influence the overall properties of the molecule. In the case of 4-propylaniline, the presence of the propyl group affects the conformation of the molecule, leading to different configurations such as gauche and anti . Similarly, the dodecyl chain in 4-dodecylaniline would be expected to impact its molecular conformation and interactions.

Chemical Reactions Analysis

Chemical reactions involving alkyl anilines can be complex. For instance, the double-oxidative dehydrogenative (DOD) cyclization is a reaction that can be used to form cyclic structures with alkylbenzenes . Although this reaction does not directly pertain to 4-dodecylaniline, it demonstrates the type of chemical transformations that alkyl-substituted anilines can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkyl-substituted anilines can vary widely depending on the length and position of the alkyl chain. For example, the presence of a dodecyl chain in the benzothiazole derivative confers liquid crystalline properties, specifically a smectic A phase . In the case of poly-DL-alanine dodecylamide, the dodecyl group contributes to the formation of micelles in aqueous solutions, indicating the importance of hydrophobic interactions . These studies suggest that 4-dodecylaniline would likely exhibit properties influenced by its long alkyl chain, such as increased hydrophobicity and potential for self-association in certain environments.

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesized by alkylating N-aniline with 1-bromo-dodecane, 4-Dodecylaniline exhibits a yield of 70.5% and is characterized using GC-MS and FT-IR (Han Ji-long, 2009).
  • Electrochemical Behavior and Proton Transfer :

    • Studies have investigated its role in facilitating proton transfer across interfaces, where 4-Dodecylaniline assists in transferring protons from aqueous to organic phases. This is significant in understanding the kinetics and interfacial organization of such molecules (M. Velázquez-Manzanares & D. Schiffrin, 2004).
  • Polymer Synthesis and Liquid Crystal Alignment :

    • Functional diamines containing 4-Dodecylaniline have been used to synthesize novel polyimides with applications in liquid crystal vertical alignment layers. These polyimides exhibit high thermal stability and solubility in organic solvents (Shiming Gong et al., 2014).
  • Solvatochromism in Polyanilines :

    • Polyanilines containing 4-Dodecylaniline display solvatochromic shifts in their spectra, influenced by different solvent parameters. This property is useful in studying solute-solvent interactions (Osamu Oka & O. Yoshino, 1991).
  • Carbon Nanotube Composites :

    • 4-Dodecylaniline has been utilized in the one-pot synthesis of carbon nanotube-polyaniline-gold nanoparticle composites. This has potential applications in electrochemical sensors and conducting polymer coatings (Limin Guo & Zhangquan Peng, 2008).
  • Affinity Chromatography :

    • Dodecylamine-agarose, related to 4-Dodecylaniline, has been used in lipid isolation from plasma, suggesting potential applications in lipid extraction and fractionation (D. Deutsch et al., 1973).
  • Inhibitory Effects and Drug Synthesis :

    • Research includes its use in synthesizing inhibitors for acetyl- and butyrylcholinesterase, which are relevant in treating neurological disorders (Václav Pflégr et al., 2022).
  • Macromolecular Chemistry :

    • It has been incorporated into new polymers containing complex groups, demonstrating its utility in the synthesis of diverse polymer types with potential industrial applications (J. C. Ronda et al., 1998).

Safety And Hazards

4-Dodecylaniline is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and not to eat, drink, or smoke when using this product .

Future Directions

While specific future directions for 4-Dodecylaniline are not mentioned in the retrieved sources, it has been used in research for its inhibiting effect on corrosion of steel in hydrochloric acid solutions . This suggests potential applications in materials science and engineering.

properties

IUPAC Name

4-dodecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPPIIIEMUEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021858
Record name 4-Dodecylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dodecylaniline

CAS RN

104-42-7
Record name 4-Dodecylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-dodecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-dodecyl-
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Record name 4-Dodecylaniline
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Record name 4-dodecylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
R Subramanian, LK Patterson - The Journal of Physical Chemistry, 1985 - ACS Publications
… The steady-state and time-resolved photophysics of 1 -pyrenedodecanolc acid (PDA) and 4-dodecylaniline (DDA) in equimolar mixed monolayers havebeen investigatedat the N2-…
Number of citations: 32 pubs.acs.org
FM Al–Nowaiser, M Abdallah… - Chemistry and technology …, 2012 - Springer
We have used weight loss measurements, potentiodynamic polarization, and lectrochemical impedance spectroscopy to study the inhibiting effect of N,N–di(polyoxyethylene)–4–…
Number of citations: 21 link.springer.com
L Wang, X Yin, W Wang, L Jin, Z Li - International Journal of …, 2014 - Elsevier
… In the current work, a new kind of Schiff base, N-benzylidene-4-dodecylaniline (N-bda), was … In the present study, N-bda was synthesised from benzaldehyde and 4-dodecylaniline. The …
Number of citations: 2 www.sciencedirect.com
L Guo, Z Peng - Langmuir, 2008 - ACS Publications
… Since more 4-dodecylaniline causes difficulties in TEM sample preparation and imaging, … 4-dodecylaniline results in Au NPs that are well separated. We also think that 4-dodecylaniline …
Number of citations: 39 pubs.acs.org
B Su, I Hatay, F Li, R Partovi-Nia, MA Méndez… - Journal of …, 2010 - Elsevier
… The proton transfer step can also be driven using lipophilic bases such as 4-dodecylaniline. Finally, voltammetric data shows that lipophilic DMFc can also be extracted to the aqueous …
Number of citations: 42 www.sciencedirect.com
M Velázquez-Manzanares, DJ Schiffrin - Electrochimica acta, 2004 - Elsevier
… The kinetics of proton transfer facilitated by 4-octylaniline, 4-dodecylaniline and 4-hexadecylaniline across the water/1,2-dichloroethane interface has been investigated by cyclic …
Number of citations: 22 www.sciencedirect.com
IH Patir - Journal of electroanalytical chemistry, 2012 - Elsevier
… Furthermore, it has been reported that the protonation of DMFc can be also performed at lower Galvani potential differences by the use of organic bases such as 4-Dodecylaniline (4-DA…
Number of citations: 17 www.sciencedirect.com
TW Schultz, DT Lin, LM Arnold - Science of the total environment, 1991 - Elsevier
… The most hydrophilic compounds were the phenylenediamines and aminobenzyl alcohols, whereas the most hydrophobic compounds were 4-decyl-, 4-trityl- and 4-dodecylaniline, …
Number of citations: 37 www.sciencedirect.com
HR Brand, PE Cladis, PL Finn - Physical Review A, 1985 - APS
… [S-4-0-(6methyl)octylresorcylidene-4'dodecylaniline], we observed a novel intermediate phase (which we call P*)between two tilted smectic liquid-crystal phases, C* and X. The C …
Number of citations: 68 journals.aps.org
B Moosmann, T Skutella, K Beyer, C Behl - 2001 - degruyter.com
… controls, the second row the corresponding negative controls set under oxidative stress, and the third and fourth rows demonstrate the protective effects of 1 µM 4-dodecylaniline and …
Number of citations: 84 www.degruyter.com

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